molecular formula C16H12FNO B061118 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 192997-23-2

1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B061118
CAS No.: 192997-23-2
M. Wt: 253.27 g/mol
InChI Key: NZBLQHFUUZBVFC-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.

    Biological Studies: The compound is employed in studies investigating the structure-activity relationships of indole derivatives and their biological effects.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Similar compounds such as 4-(4-fluorobenzyl)piperidine and [1- (4-Fluorobenzyl)Cyclobutyl]Methyl (1s)-1- [Oxo (1h-Pyrazol-5-Ylamino)Acetyl]Pentylcarbamate have been found to interact with Beta-secretase 1 and Cathepsin K respectively in humans . These enzymes play crucial roles in various biological processes, including the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease, and the degradation of proteins in lysosomes, respectively .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been found to be involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido [1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, and chlorokojic acid derivatives with antibacterial and antiviral activities .

Pharmacokinetics

Similar compounds such as adb-fubinaca and amb-fubinaca have been found to be rapidly and extensively metabolised, with major metabolic pathways including terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety .

Result of Action

Based on the known targets of similar compounds, it can be inferred that the compound may have potential effects on protein degradation and amyloid precursor protein cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(4-Fluorobenzyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(4-Fluorobenzyl)-1H-indole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    1-(4-Fluorobenzyl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of an aldehyde.

Uniqueness: 1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further chemical modifications and derivatizations. This functional group provides versatility in synthetic applications and enables the compound to participate in a wide range of chemical reactions.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLQHFUUZBVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356140
Record name 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192997-23-2
Record name 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192997-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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